N-Boc-1,6-Diaminohexan

Übersicht

Beschreibung

Die Verbindung N-(6-Aminohexyl)carbamic acid tert-butyl ester ist ein PROTAC-Linker, der sich auf die Alkyl-/Ether-Zusammensetzung bezieht. Er wird bei der Synthese von Mcl-1-Inhibitoren auf Basis der PROTAC-Technologie verwendet . Der vollständige chemische Name der Verbindung lautet N-(6-Aminohexyl)carbamic acid tert-butyl ester .

Wissenschaftliche Forschungsanwendungen

N-(6-Aminohexyl)carbamic acid tert-butyl ester hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Wird bei der Untersuchung von Protein-Protein-Interaktionen und zellulären Signalwegen eingesetzt.

Medizin: Wird bei der Entwicklung neuartiger Therapeutika für Krankheiten wie Krebs eingesetzt.

Industrie: Wird bei der Produktion von Spezialchemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

N-(6-Aminohexyl)carbamic acid tert-butyl ester fungiert als Linker in der PROTAC-Technologie. Es ermöglicht die Bildung eines ternären Komplexes zwischen dem Zielprotein, dem PROTAC-Molekül und der E3-Ubiquitin-Ligase. Dieser Komplex führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins über den Proteasom-Weg .

Wirkmechanismus

Target of Action

N-Boc-1,6-diaminohexane is primarily used as a reagent in the synthesis of various compounds

Mode of Action

The compound acts as a linear hexyl spacer (C6-spacer) in chemical reactions . It can react with other compounds to form new products. For example, it can react with carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea .

Biochemical Pathways

As a reagent, N-Boc-1,6-diaminohexane is involved in the synthesis of various compounds, which can then participate in different biochemical pathways. For instance, it can be used to synthesize biodegradable poly(disulfide amine)s for gene delivery, multifunctional dendrimers for theranostics, and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences .

Result of Action

The result of N-Boc-1,6-diaminohexane’s action is the formation of new compounds with potential biological activity. The specific effects at the molecular and cellular level would depend on the properties of these synthesized compounds .

Action Environment

The action of N-Boc-1,6-diaminohexane as a reagent can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is soluble in ether and carbon tetrachloride . These factors can affect the efficiency of the reactions it participates in and the stability of the compound itself.

Biochemische Analyse

Biochemical Properties

N-Boc-1,6-diaminohexane plays a significant role in biochemical reactions, particularly in the synthesis of various biomolecules. It interacts with enzymes such as carbonyl dichloride in the presence of triethylamine to prepare 1,3-Bis[6-(Boc-amino)hexyl]urea . Additionally, it is used to create self-assembled monolayers (SAMs) that resist protein adsorption, which is crucial for designing electrochemical immunosensors . The compound’s ability to act as a linear hexyl spacer (C6-spacer) makes it a versatile reagent in biochemical applications.

Cellular Effects

N-Boc-1,6-diaminohexane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is utilized in the synthesis of biodegradable poly(disulfide amine)s for gene delivery, which can affect gene expression by facilitating the delivery of genetic material into cells . The compound’s role in creating polyamide platinum anti-cancer complexes also highlights its impact on cellular metabolism and function, particularly in targeting cancer-specific DNA sequences .

Molecular Mechanism

At the molecular level, N-Boc-1,6-diaminohexane exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it reacts with carbonyl dichloride in the presence of triethylamine to form 1,3-Bis[6-(Boc-amino)hexyl]urea . This reaction involves the formation of covalent bonds, which are crucial for the compound’s function as a C6-spacer. Additionally, its role in synthesizing polyamide platinum anti-cancer complexes involves binding to cancer-specific DNA sequences, thereby inhibiting cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-1,6-diaminohexane can change over time due to its stability and degradation. The compound is sensitive to air and should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, its stability may decrease, leading to potential degradation and reduced efficacy in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its function for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of N-Boc-1,6-diaminohexane vary with different dosages in animal models. At lower doses, the compound is effective in facilitating gene delivery and targeting cancer-specific DNA sequences without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

N-Boc-1,6-diaminohexane is involved in several metabolic pathways, including those related to the synthesis of biodegradable poly(disulfide amine)s and polyamide platinum anti-cancer complexes . The compound interacts with enzymes such as carbonyl dichloride and triethylamine, which facilitate its incorporation into larger biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, N-Boc-1,6-diaminohexane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as cancer cells or specific cellular compartments . The compound’s ability to resist protein adsorption also plays a role in its distribution, particularly in the design of electrochemical immunosensors .

Subcellular Localization

N-Boc-1,6-diaminohexane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its role in synthesizing polyamide platinum anti-cancer complexes involves targeting cancer-specific DNA sequences within the nucleus . Additionally, its incorporation into self-assembled monolayers (SAMs) can affect its activity and function at the cellular membrane level .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-Aminohexyl)carbamic acid tert-butyl ester beinhaltet typischerweise die Reaktion von 6-Aminohexanol mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin . Die Reaktion verläuft unter milden Bedingungen, in der Regel bei Raumtemperatur, und führt zur Bildung des gewünschten Produkts.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von N-(6-Aminohexyl)carbamic acid tert-butyl ester nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(6-Aminohexyl)carbamic acid tert-butyl ester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Entschützungreaktionen: Die Boc-Gruppe (tert-Butoxycarbonyl) kann unter sauren Bedingungen entfernt werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Alkylhalogenide und Basen wie Natriumhydroxid.

Entschützungreaktionen: Häufige Reagenzien umfassen Trifluoressigsäure oder Salzsäure.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Hauptprodukte sind typischerweise substituierte Amine.

Entschützungreaktionen: Das Hauptprodukt ist das freie Amin.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(6-Aminohexyl)carbamic acid tert-butyl ester: ähnelt anderen PROTAC-Linkern wie NH2-C6-NH-Fmoc und NH2-C6-NH-Cbz .

Einzigartigkeit

N-(6-Aminohexyl)carbamic acid tert-butyl ester: ist aufgrund seiner spezifischen Alkyl-/Ether-Zusammensetzung einzigartig, die Stabilität und Flexibilität bei der Synthese von Mcl-1-Inhibitoren bietet.

Eigenschaften

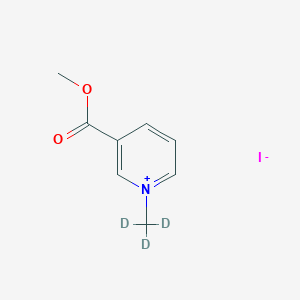

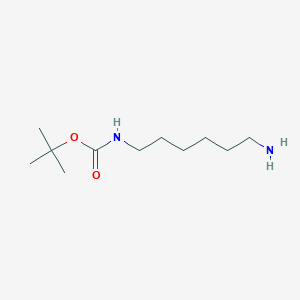

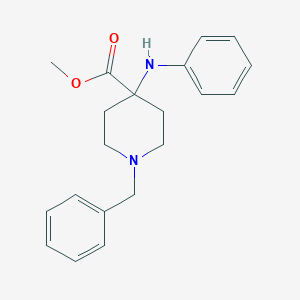

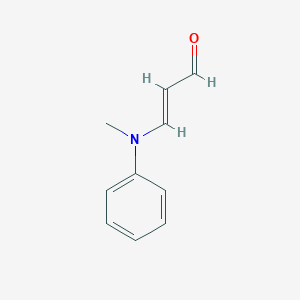

IUPAC Name |

tert-butyl N-(6-aminohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZPDKXEHIRFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369777 | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-17-1 | |

| Record name | N-BOC-1,6-diaminohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,6-diaminohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-aminohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?

A1: N-Boc-1,6-diaminohexane is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], N-Boc-1,6-diaminohexane is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).

Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?

A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].

Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?

A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

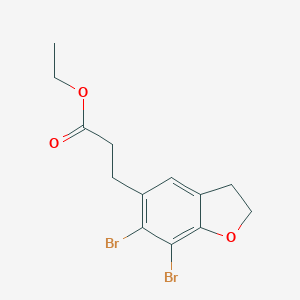

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

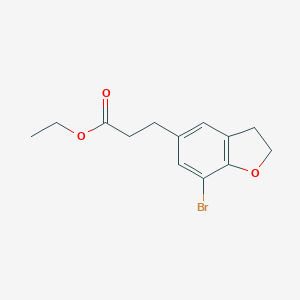

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)